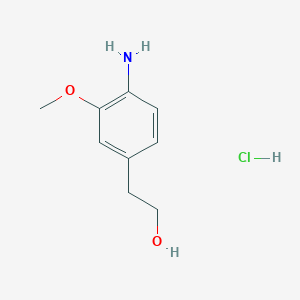

2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

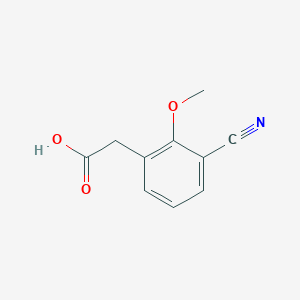

“2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 53517-14-9 . It has a molecular weight of 203.67 . The compound is stored at room temperature and is available in powder form . Its IUPAC name is 2-amino-1-(3-methoxyphenyl)ethanol hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO2.ClH/c1-12-8-4-2-3-7(5-8)9(11)6-10;/h2-5,9,11H,6,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound has a melting point of 110-112 degrees Celsius . It is a powder at room temperature . The compound’s density and boiling point are not available in the search results.Scientific Research Applications

1. Metabolism Studies

2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride and its derivatives have been utilized in metabolism studies. For example, Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine, in rats, identifying various metabolites that suggest multiple metabolic pathways (Kanamori et al., 2002).

2. Corrosion Inhibition Research

Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, which have structural similarities, have been investigated for their potential as corrosion inhibitors. Bentiss et al. (2009) found that such compounds show significant inhibition efficiency in certain environments (Bentiss et al., 2009).

3. Synthesis of Novel Compounds

Derivatives of 2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride have been used in the synthesis of new chemical entities. Moskvina et al. (2015) reported on the preparation of various heterocycles, demonstrating the compound's utility in synthetic chemistry (Moskvina et al., 2015).

4. Analysis of Pyrolysis Products

In studies like those conducted by Texter et al. (2018), derivatives of this compound have been analyzed to identify pyrolysis products, which is important for understanding the stability and decomposition pathways of these chemicals (Texter et al., 2018).

5. Investigating Enantioselective Metabolism

The compound and its analogs have been instrumental in studying the enantioselective metabolism of various substances, as demonstrated by Hu and Kupfer (2002) in their research on a pesticide (Hu & Kupfer, 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Target of Action

Similar compounds such as 4-methoxyphenethylamine have been reported to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that 2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride may also interact with monoamine oxidase enzymes.

Mode of Action

Based on the structural similarity to 4-methoxyphenethylamine, it can be hypothesized that this compound may inhibit the action of monoamine oxidase enzymes, thereby preventing the breakdown of monoamine neurotransmitters and increasing their availability .

Biochemical Pathways

If this compound acts similarly to 4-methoxyphenethylamine, it may influence the monoamine neurotransmitter pathways, including those involving dopamine, norepinephrine, and serotonin .

Result of Action

If it acts similarly to 4-Methoxyphenethylamine, it may increase the availability of monoamine neurotransmitters, potentially influencing mood and behavior .

properties

IUPAC Name |

2-(4-amino-3-methoxyphenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-11)2-3-8(9)10;/h2-3,6,11H,4-5,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFWQZNALFTUNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-3-methoxyphenyl)ethan-1-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1383199.png)